molecular formula C13H13NO B112544 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-49-9

1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B112544
CAS No.: 37560-49-9
M. Wt: 199.25 g/mol
InChI Key: OOJNJVFOIGCHLC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where the hydrazine reacts with a 1,4-dicarbonyl compound to form the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-methanol.

    Substitution: 1-(3,5-Dimethyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde
  • 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde
  • 1-(3,5-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Uniqueness: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the aldehyde group on the pyrrole ring. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJNJVFOIGCHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402447
Record name 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-49-9
Record name 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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